1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGGLOQORAHURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696753 | |
| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86009-37-2 | |
| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments is employed for complete spectral assignment.
While specific experimental data for this compound is not extensively published, detailed spectral analysis of the closely related compound, (4-nitro-1H-indazol-1-yl)methanol, provides a strong basis for predicting and interpreting its NMR spectra. nih.gov The primary structural difference is the presence of an acetyl group (-COCH₃) in the target compound versus a hydroxymethyl group (-CH₂OH) in the reference compound. This substitution significantly influences the electronic environment and, consequently, the NMR chemical shifts.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the protons of the indazole ring and the acetyl methyl group.
The electron-withdrawing nature of both the 4-nitro group and the N1-acetyl group leads to a general deshielding (downfield shift) of the aromatic protons compared to unsubstituted indazole. nih.gov The proton at position 3 (H3) is typically the most downfield of the ring protons due to its proximity to the pyrazole (B372694) nitrogen atoms. The protons on the benzene (B151609) ring (H5, H6, and H7) form a complex splitting pattern based on their coupling constants.
Based on data for (4-nitro-1H-indazol-1-yl)methanol, the aromatic signals for the target compound are predicted to appear in the δ 7.8-8.8 ppm range. nih.gov A key diagnostic signal is the singlet for the methyl protons of the acetyl group, which is expected to appear in the δ 2.5-3.0 ppm region, a characteristic chemical shift for an N-acetyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for (4-Nitro-1H-indazol-1-yl)methanol in DMSO-d₆.
| Proton Assignment | Experimental δ (ppm) for (4-Nitro-1H-indazol-1-yl)methanol nih.gov | Predicted δ (ppm) for this compound | Predicted Multiplicity |
| H3 | 8.82 | ~8.8-9.0 | s |
| H5 | 8.20 | ~8.3-8.5 | d |
| H6 | 7.68 | ~7.8-8.0 | t |
| H7 | 8.27 | ~8.4-8.6 | d |
| CH₃ (Acetyl) | N/A | ~2.7-2.9 | s |
| CH₂ (Hydroxymethyl) | 6.01 | N/A | d |
| OH (Hydroxymethyl) | 6.47 | N/A | t |
Note: Predicted values are estimations based on the substitution of a hydroxymethyl group with a more electron-withdrawing acetyl group.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. The spectrum of this compound is expected to show nine distinct signals: seven for the indazole ring carbons and two for the acetyl group carbons (carbonyl and methyl).
The carbon atoms of the indazole ring are significantly influenced by the nitro and acetyl substituents. The carbon bearing the nitro group (C4) is expected to be strongly deshielded. The pyrazole ring carbons (C3 and C7a) also show characteristic shifts. nih.gov A highly diagnostic signal is the carbonyl carbon (C=O) of the acetyl group, which is predicted to resonate significantly downfield, typically in the δ 168-172 ppm range. The methyl carbon of the acetyl group would appear much further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Experimental Data for (4-Nitro-1H-indazol-1-yl)methanol in DMSO-d₆.
| Carbon Assignment | Experimental δ (ppm) for (4-Nitro-1H-indazol-1-yl)methanol nih.gov | Predicted δ (ppm) for this compound |
| C=O (Acetyl) | N/A | ~169.0 |
| C3 | 136.2 | ~136-138 |
| C3a | 122.9 | ~123-125 |
| C4 | 141.2 | ~141-143 |
| C5 | 115.5 | ~115-117 |
| C6 | 128.8 | ~129-131 |
| C7 | 111.9 | ~112-114 |
| C7a | 141.0 | ~141-143 |
| CH₃ (Acetyl) | N/A | ~24.0 |
| CH₂ (Hydroxymethyl) | 71.4 | N/A |
Note: Predicted values are estimations. The carbonyl signal is a key differentiator for the target compound.
¹⁵N NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. nih.gov For this compound, three nitrogen signals are expected: one for each of the pyrazole ring nitrogens (N1 and N2) and one for the nitro group (NO₂). The chemical shifts are highly sensitive to substitution and hybridization. The N1 atom, being directly bonded to the electron-withdrawing acetyl group, would show a significantly different chemical shift compared to the N2 atom. The nitrogen of the nitro group is expected to appear far downfield, which is characteristic of this functional group. nih.gov
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals, especially for complex spin systems like the one found in the indazole ring.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be observed between adjacent protons, for example, between H5 and H6, and between H6 and H7, confirming their connectivity in the benzene portion of the indazole ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to (e.g., H3 to C3, H5 to C5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon (C=O) and to the N1-linked carbon of the indazole ring (C7a). The H3 proton would show correlations to C3a and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. For this compound, a NOESY spectrum could show a cross-peak between the H7 proton and the N1-acetyl group protons, confirming the regiochemistry of the acetylation at the N1 position.
Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is used to obtain high-resolution NMR spectra of solid samples. nih.gov This technique is particularly useful for studying polymorphism, characterizing crystalline forms, and understanding intermolecular interactions in the solid state. The ¹³C and ¹⁵N CPMAS NMR spectra provide information on the molecular structure in the solid phase, which can differ from that in solution due to packing effects. For the related compound (4-nitro-1H-indazol-1-yl)methanol, solid-state NMR has been used to confirm the structure determined by X-ray crystallography. nih.gov A similar approach would be applied to this compound to confirm its solid-state conformation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₇N₃O₃), the molecular weight is 205.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺).
The fragmentation pattern in electron ionization (EI-MS) is expected to be characteristic of an N-acetylated nitroaromatic compound. Key fragmentation pathways would likely include:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the N-C bond to lose a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da), leading to a fragment ion corresponding to 4-nitroindazole.
Loss of the nitro group: Fragmentation involving the loss of a nitro group (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da) is common for nitroaromatic compounds. rsc.org
Cleavage of the indazole ring: The bicyclic ring system can undergo characteristic cleavages, often involving the expulsion of small, stable molecules like N₂ or HCN.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |
| 205 | [C₉H₇N₃O₃]⁺• | Molecular Ion |
| 163 | [C₇H₅N₃O₂]⁺• | •CH₂CO (Ketene) |
| 159 | [C₉H₇N₃O₂]⁺• | •O |
| 133 | [C₇H₅N₂]⁺ | •NO₂, •CO |
| 117 | [C₇H₅N₂O]⁺ | •NO₂ |
This combination of spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₉H₈N₃O₃⁺ | 206.0560 |
| [M+Na]⁺ | C₉H₇N₃O₃Na⁺ | 228.0380 |
| [M-H]⁻ | C₉H₆N₃O₃⁻ | 204.0415 |
Note: These values are calculated based on the most abundant isotopes of each element.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the absence of direct experimental ESI-MS data for this compound, the fragmentation pattern can be predicted based on its chemical structure. The protonated molecule [M+H]⁺ would be the expected parent ion in positive ion mode. Subsequent fragmentation (MS/MS) would likely involve the loss of neutral molecules.
Table 2: Predicted ESI-MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 206.0560 | 164.0454 | CH₂CO (Ketene) |
| 206.0560 | 160.0511 | NO₂ (Nitrogen Dioxide) |
| 164.0454 | 136.0507 | CO (Carbon Monoxide) |
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" for a molecule. While an EI-MS spectrum for the target compound is not available, data for the structurally related compound N-(4-nitrophenyl)acetamide can provide insights into potential fragmentation pathways. A common fragmentation would be the cleavage of the bond between the indazole ring and the acetyl group.
Table 3: Anticipated Major Fragment Ions in the EI-MS of this compound
| Fragment | Structure | Expected m/z |
| Molecular Ion [M]⁺ | C₉H₇N₃O₃⁺ | 205 |
| [M-CH₃CO]⁺ | C₇H₄N₃O₂⁺ | 162 |
| [M-NO₂]⁺ | C₉H₇N₂O⁺ | 159 |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of a molecule, providing information about the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for identifying functional groups. A study on nitro-substituted 1H-indazoles provides a basis for predicting the characteristic infrared absorption bands for this compound. nih.gov The spectrum would be expected to show characteristic peaks for the carbonyl group of the ethanone, the nitro group, and the aromatic indazole ring system.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | ~1700 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |
| NO₂ (Nitro) | Symmetric Stretching | ~1340 |
| C=N (Indazole) | Stretching | ~1620 |
| C-H (Aromatic) | Stretching | ~3100 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds. Experimental Raman spectra for this compound are not documented in the searched literature. However, one would expect to observe strong signals corresponding to the symmetric vibrations of the nitro group and the breathing modes of the aromatic indazole ring.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As this compound is an achiral molecule, it would not exhibit a VCD spectrum. This technique is not applicable for the structural elucidation of this particular compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic and conjugated system like this compound, the UV-Vis spectrum is expected to be characterized by specific absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals.
The structure incorporates multiple chromophores: the indazole bicyclic system, the nitro group (-NO₂), and the acetyl group (-C(O)CH₃). These features give rise to two primary types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. Due to the extensive conjugation in the indazole ring system, which is further influenced by the attached nitro and acetyl groups, strong absorptions corresponding to these transitions are anticipated. They typically appear at shorter wavelengths (higher energy) in the UV region.
n → π* Transitions: These transitions occur when a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro and acetyl groups, and the nitrogen atoms of the indazole ring) is promoted to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.
Studies on related nitro-substituted aromatic compounds, such as 5-nitro-1H-indazole derivatives, have shown that the position of the absorption bands can be sensitive to the solvent polarity. researchgate.net In polar solvents, a red shift (bathochromic shift) of the absorption bands is often observed, indicating a change in the energy gap between the ground and excited states due to solvent-solute interactions. researchgate.net The specific λmax values for this compound would provide precise information on its electronic structure, but such data is not available in the reviewed literature.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical tool for the investigation of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule this compound is itself achiral, meaning it does not have a non-superimposable mirror image and would not exhibit a CD signal in an isotropic solution.
However, the analysis of this compound by CD spectroscopy is not entirely precluded. It has been established that achiral molecules, including 1H-indazoles, can crystallize in non-centrosymmetric (chiral) space groups. rsc.orgresearchgate.net In such cases, the molecules adopt a chiral arrangement in the solid state, often forming helical structures (catemers) that can be designated as either M (left-handed) or P (right-handed). rsc.org This supramolecular chirality, induced by the crystal packing, can be detected using solid-state CD techniques, particularly Vibrational Circular Dichroism (VCD). rsc.org Therefore, while the individual molecule is achiral, its solid-state form could potentially be chiral and thus analyzable by CD spectroscopy to determine the absolute configuration of the crystalline arrangement. rsc.org Without experimental data, it remains a hypothetical but plausible application for this compound based on the known behavior of the parent indazole system.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, the structures of its isomers, 1-(5-Nitro-1H-indazol-1-yl)ethanone and 1-(6-Nitro-1H-indazol-1-yl)ethanone, have been determined and offer significant insight. researchgate.netiucr.orgiucr.org
Single crystal X-ray diffraction analysis of the 5-nitro and 6-nitro isomers confirms their molecular formula, C₉H₇N₃O₃, and provides precise atomic coordinates. researchgate.netiucr.org The data reveals that these compounds crystallize in the monoclinic system. The detailed crystallographic data for the 6-nitro isomer serves as a representative example of the type of information obtained from this technique. researchgate.netiucr.org
| Parameter | Value for 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net |
|---|---|
| Chemical Formula | C₉H₇N₃O₃ |
| Formula Weight | 205.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8919 (1) |
| b (Å) | 20.4831 (6) |
| c (Å) | 11.2580 (4) |
| β (°) | 92.757 (1) |
| Volume (ų) | 896.43 (5) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
The crystallographic data for the related isomers allows for a detailed analysis of their molecular conformation. In 1-(6-Nitro-1H-indazol-1-yl)ethanone, the indazole moiety is essentially planar. researchgate.netiucr.org The acetyl group, however, is slightly twisted out of this plane, with a dihedral angle of 5.3 (1)° between the indazole mean plane and the plane of the acetyl substituent. researchgate.netiucr.org
Crystal structure refinement can sometimes be complicated by phenomena such as twinning and disorder. Twinning occurs when two or more crystals are intergrown in a symmetrical manner, where the individual crystal lattices are related by a specific twinning operation. cancer.gov This can lead to overlapping reflections in the diffraction pattern, complicating structure solution and refinement. cancer.gov
Significantly, the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone was successfully refined as a two-component twin. researchgate.netiucr.org Analysis showed that the crystal was twinned by a 180° rotation about the b-axis. researchgate.net The ability to identify and model this twinning was essential for achieving an accurate final structure. Positional disorder, where atoms or groups of atoms occupy multiple positions in the crystal lattice, is another potential complexity, although it was not reported for the 5-nitro or 6-nitro isomers. uned.es The documented case of twinning in a very close analogue highlights the importance of carefully analyzing diffraction data for such effects when studying compounds of this class.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for monitoring reaction progress, assessing the purity of the final product, and separating isomers.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions. The synthesis of both 1-(5-Nitro-1H-indazol-1-yl)ethanone and 1-(6-Nitro-1H-indazol-1-yl)ethanone was monitored by TLC to determine the point of reaction completion before workup and purification. iucr.orgiucr.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique ideal for purity assessment and for the separation of closely related compounds, such as positional isomers. Reverse-phase (RP) HPLC is commonly employed for nitroaromatic compounds. A method developed for the analysis of 5-Nitroindazole (B105863) uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods are suitable for determining the purity of the final product and can be adapted for the separation of 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers, which are often produced concurrently during the nitration of 1-acetyl-indazole. A patent for separating substituted indazole derivatives also describes methods that can be applied to these compounds. google.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV-Vis |
| Application | Purity assessment, Separation of isomers |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a fundamental, rapid, and versatile separation technique widely employed for the qualitative analysis of organic compounds. Its primary applications include monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent conditions for large-scale separations using column chromatography.
In the synthesis of acetylated nitro-indazole derivatives, such as 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one and 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, TLC is the standard method used to monitor the reaction's completion. iucr.orgiucr.org The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. A typical TLC setup for a compound like this compound would involve a solid support, commonly an aluminum or glass plate coated with a thin layer of silica (B1680970) gel (the stationary phase). The choice of the mobile phase, a single solvent or a mixture of solvents, is critical for achieving effective separation. The separation is based on the polarity of the analyte relative to the stationary and mobile phases. Spots are visualized under UV light or by using chemical staining agents. nih.gov
The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While reproducible under constant conditions, comparing Rf values with a known standard is necessary for identification. chemcoplus.co.jp
| Parameter | Description | Typical Application |
|---|---|---|
| Stationary Phase | Silica Gel F₂₅₄ pre-coated plates | Standard for polar analytes |
| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Solvent ratio is adjusted to achieve optimal separation (Rf between 0.2-0.8) |
| Application | Spotting a dilute solution of the compound using a capillary tube | Monitoring reaction progress and checking purity |
| Visualization | UV light (at 254 nm) or chemical stains (e.g., iodine vapor) | Detection of UV-active compounds or visualization via chemical reaction |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a cornerstone of quality control in the pharmaceutical industry for determining the purity of active substances and finished products.
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, robust analytical methods have been developed for structurally similar nitro-aromatic compounds, such as 5-Nitroindazole and other nitroimidazole antibiotics. sielc.comsielc.com These methods typically employ reverse-phase (RP) chromatography, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.
For instance, a common RP-HPLC method for a related compound involves a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape for basic compounds. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile and water, with an acid like phosphoric acid added to control the pH and improve peak symmetry. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. sielc.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column (Stationary Phase) | Newcrom R1 or Thermo Scientific BDS Hypersil C8 (5 µm) | Provides reverse-phase separation with good peak shape for nitrogen heterocycles. sielc.comnih.gov |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Elutes compounds based on polarity. Acid controls ionization and improves peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. nih.gov |
| Detection | UV at ~270-312 nm | Wavelength selected for maximum absorbance of the nitro-aromatic chromophore. sielc.comusda.gov |
| Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varied polarities. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. UPLC systems are designed to work with columns packed with smaller particles (typically sub-2 µm), which provides a more efficient separation.
This enhanced performance, however, requires instrumentation capable of handling the significantly higher backpressures generated by these columns. The core principles of separation remain the same as in HPLC, and existing HPLC methods can often be scaled to UPLC to achieve faster analysis times. Methods developed for nitro-aromatic compounds on HPLC systems can be transferred to UPLC platforms by using columns with smaller particles (e.g., sub-3 µm). sielc.comsielc.com
The primary advantages of UPLC include drastically reduced run times—often by a factor of up to 10—and decreased solvent consumption, making it a more environmentally friendly and cost-effective technique. The increased peak concentration (due to narrower peaks) also leads to enhanced sensitivity, which is crucial for impurity profiling and trace analysis.
| Parameter | HPLC | UPLC | Advantage of UPLC |
|---|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |
| Column Length | 100 - 250 mm | 50 - 150 mm | Faster analysis times |
| System Pressure | ~2,000 - 6,000 psi | ~6,000 - 15,000 psi | Enables use of smaller particles for better separation |
| Run Time | 5 - 30 min | 1 - 5 min | Increased sample throughput |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer deep insights into the molecule's behavior at an electronic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecular systems. For derivatives of nitroindazole, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate fundamental properties. nih.govacs.org
Key energetic and electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that a molecule is more polarizable and more reactive. researchgate.net For aromatic nitro compounds, the presence of the electron-withdrawing nitro group typically lowers the LUMO energy, influencing the molecule's electrophilic character. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In compounds related to 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, the oxygen atoms of the nitro and acetyl groups typically represent the most negative potential (electrophilic centers), while hydrogen atoms on the aromatic ring are areas of positive potential. nih.gov
Table 1: Key Electronic Properties Calculated via DFT
| Property | Description | Typical Significance for Nitroindazoles |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by the indazole ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered by the electron-withdrawing nitro group. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | A key factor in predicting the molecule's reactivity in chemical reactions. mdpi.com |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Identifies sites for nucleophilic and electrophilic attack. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of molecules. researchgate.net This method, often performed at the B3LYP/6-311++G(d,p) level of theory, calculates the isotropic magnetic shielding tensors for each nucleus. nih.govacs.org
By comparing the calculated chemical shifts with experimental data obtained from ¹H and ¹³C NMR spectra, researchers can validate the proposed structure of the molecule. nih.gov The accuracy of GIAO calculations provides a sound theoretical basis for assigning specific signals in the experimental spectrum to the corresponding atoms in the molecule. nih.govacs.org For nitroindazole derivatives, the position of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons, a trend that can be accurately reproduced by GIAO calculations. nih.gov
Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts
| Nucleus | Theoretical Method | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| ¹H | GIAO/B3LYP | Varies by position | Varies by position |
| ¹³C | GIAO/B3LYP | Varies by position | Varies by position |
| ¹⁵N | GIAO/B3LYP | Varies by position | Varies by position |
Note: Specific values are highly dependent on the exact computational model and solvent effects.
Indazole derivatives can exist in different isomeric and tautomeric forms. For this compound, the primary considerations are the N1 and N2 isomers (position of the acetyl group) and the 1H and 2H tautomers of the parent nitroindazole ring.
Computational studies, using methods like MP2 and B3LYP, are employed to determine the relative stabilities of these forms by calculating their Gibbs free energies. nih.govresearchgate.net For the parent indazole, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net The presence and position of substituents, such as the nitro group, can modulate this energy difference. nih.gov Similarly, for N-substituted indazoles, theoretical calculations consistently show that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. nih.govacs.org This thermodynamic preference often dictates the major product formed in synthesis. researchgate.net
Table 3: Calculated Relative Energies of Indazole Isomers/Tautomers
| Compound System | Tautomers/Isomers Compared | Computational Method | Calculated Energy Difference (kJ·mol⁻¹) | More Stable Form | Reference |
| Indazole | 1H vs. 2H | MP2/6-31G** | ~15 | 1H | nih.govresearchgate.net |
| (Indazol-1-yl)methanol | N1 vs. N2 isomer | B3LYP/6-311++G(d,p) | ~20 | N1 | nih.govacs.org |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface. ijsrset.com
For a molecule like this compound, MD simulations can be used to:
Analyze the rotational freedom of the acetyl group relative to the planar indazole ring.
Study the conformational stability and identify low-energy conformers.
Simulate interactions with solvent molecules to understand its behavior in solution.
Parameters such as Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) are monitored during the simulation to assess the stability of the molecule's conformation over the simulation time. nih.gov
Computational Approaches in Reaction Mechanism Elucidation
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. DFT calculations can map out the entire reaction pathway, from reactants to products, through intermediates and transition states. rsc.org
A key aspect of mechanistic studies is the identification and characterization of the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Computational methods are used to:
Locate the TS geometry: Algorithms search for the specific molecular arrangement corresponding to the energy maximum between a reactant and a product.
Calculate the activation energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A higher energy barrier corresponds to a slower reaction. nih.gov
Verify the TS: A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. rsc.org
For reactions involving indazole derivatives, such as N-acylation, computational studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity (i.e., why the N1-substituted product is favored over the N2). nih.gov
Kinetic and Thermodynamic Parameters of Reactions
In the study of chemical reactions, kinetic and thermodynamic parameters are fundamental to understanding product formation. Kinetics is concerned with the rate of a reaction, governed by the activation energy (the energy barrier that must be overcome), while thermodynamics relates to the relative stability of reactants and products, indicated by changes in Gibbs free energy, enthalpy, and entropy. libretexts.orgnih.gov A reaction is under kinetic control when the major product is the one that forms the fastest, whereas a reaction under thermodynamic control yields the most stable product, which may not necessarily be the one that forms quickest. libretexts.orglibretexts.org
For N-substituted indazoles, the position of substitution is a critical factor. The parent compound, 4-nitro-1H-indazole, can exist in two tautomeric forms, 1H and 2H. Upon substitution, such as the acetylation that forms this compound, the substituent can attach to either the N1 or N2 position. Computational studies, specifically B3LYP/6-311++G(d,p) calculations, have been employed to determine the thermodynamic stability of these isomers. nih.gov
These theoretical calculations indicate that the 1-substituted isomer of a related (1H-indazol-1-yl)methanol derivative is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov This thermodynamic preference is a key factor in synthetic routes, favoring the formation of N1-substituted products like this compound. While specific kinetic parameters for the formation of this compound are not extensively detailed in the literature, the thermodynamic stability data provides a strong rationale for its regioselective synthesis.
| Parameter | Value | Significance |
|---|---|---|
| Relative Stability (N1 vs. N2 Isomer) | N1 isomer is 20 kJ·mol⁻¹ more stable | Indicates the thermodynamic favorability of forming 1-substituted indazole derivatives. nih.gov |
In Silico Screening and Predictive Modeling
In silico methods, which involve computer simulations and modeling, are indispensable in modern chemistry and drug discovery for predicting the properties and potential biological activities of molecules.
Ligand-Protein Docking for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journal-jop.org This method is crucial for predicting the binding affinity and interaction patterns between a compound and a potential biological target. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding energy. journal-jop.orgnih.gov
While specific docking studies for this compound are not widely published, extensive research on related indazole derivatives provides a clear indication of the scaffold's potential interactions. These studies show that the indazole nucleus can form key hydrogen bonds and hydrophobic interactions with various protein targets. For instance, docking studies on different indazole derivatives have identified interactions with kinases and other cancer-related proteins. nih.govjocpr.com The binding energy values from these studies help rank potential inhibitors and understand their mechanism of action. nih.gov
The table below summarizes docking results for several indazole derivatives against various protein targets, illustrating the types of interactions the 4-nitro-indazole scaffold could potentially form.
| Indazole Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-Nitroindazole (B105863) derivative | Bovine Serum Albumin (BSA) | -5.274 | Not Specified researchgate.net |
| 1-trityl-5-azaindazole derivative | MDM2-p53 | -3.59 x 10² | GLN72, HIS73 jocpr.com |
| 1-trityl-5-azaindazole derivative | Peripheral Benzodiazepine Receptor (PBR) | -2.86 x 10² | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 jocpr.com |
| Indazole-carboxamide derivative | Discoidin domain receptor 1 (DDR1) | Not Specified | Not Specified nih.gov |
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. ugm.ac.idugm.ac.id
For the indazole scaffold, pharmacophore models have been developed to guide the design of new inhibitors for various protein targets. Studies on inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases identified an indazole-based pharmacophore as crucial for activity. nih.govnih.govresearchgate.net In these models, the indazole ring plays a pivotal role. Specifically, the N2 atom of the indazole ring can act as a hydrogen bond acceptor, forming a critical interaction with the backbone NH of amino acid residues like Alanine (Ala564) in the kinase hinge region. nih.gov Similarly, a pharmacophore model for Estrogen Receptor alpha (ERα) inhibitors based on indazole analogs included hydrophobic, hydrogen bond acceptor, and aromatic interaction features as essential for binding. ugm.ac.idugm.ac.id
| Pharmacophoric Feature | Role in Indazole Derivatives | Example Target Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | The N2 atom of the indazole ring. nih.gov | Interaction with backbone NH of Ala564 in FGFR1 kinase. nih.gov |
| Hydrogen Bond Donor | The N1-H in unsubstituted indazoles. nih.gov | Interaction with backbone carbonyl of Glu562 in FGFR1 kinase. nih.gov |
| Aromatic/Hydrophobic Region | The fused benzene (B151609) ring of the indazole core. ugm.ac.id | General hydrophobic and π-stacking interactions within the binding pocket. |
Virtual Screening for Target Identification
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. nih.gov Conversely, this process can be inverted in a process known as reverse or inverse virtual screening. In this approach, a single compound of interest, such as this compound, is docked against a wide array of known protein structures to identify potential new biological targets. researchgate.net
This target identification process helps to predict the potential therapeutic applications or toxicity of a compound. The workflow typically involves preparing the 3D structure of the compound and then systematically docking it against a database of hundreds or thousands of protein binding sites. The results are ranked based on docking scores, and the top-scoring protein-ligand complexes are analyzed further to assess the biological plausibility of the interaction. nih.govresearchgate.net This in silico target fishing can generate hypotheses about a molecule's mechanism of action, which can then be validated through experimental assays. For a novel or understudied compound like this compound, virtual screening serves as an essential first step in exploring its potential role in medicinal chemistry.
Supramolecular Assembly and Crystal Engineering
Non-Covalent Interactions in Solid-State Structures
The specific nature and geometry of non-covalent interactions are fundamental to the crystal engineering of indazole-based compounds. These weak forces collaboratively build robust and predictable supramolecular synthons.
Weak C—H···O and C—H···N hydrogen bonds are consistently observed as significant structure-directing interactions in acetylated nitroindazole derivatives. In the crystal structure of the isomeric compound, 1-(6-nitro-1H-indazol-1-yl)ethanone, these interactions are crucial in forming molecular layers. researchgate.netresearchgate.net The oxygen atoms of both the nitro group and the acetyl group, as well as the nitrogen atom of the indazole ring, act as hydrogen bond acceptors. Aromatic and methyl C-H groups serve as donors, creating a network of contacts that link adjacent molecules.
For instance, in the 6-nitro isomer, these hydrogen bonds organize the molecules into layers parallel to the (102) crystallographic plane. researchgate.net This demonstrates the capacity of weak hydrogen bonds to create well-defined, extended arrays.
Table 1: Examples of C-H···O/N Hydrogen Bond Geometries in 1-(6-Nitro-1H-indazol-1-yl)ethanone
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C4—H4···O1 | 0.95 | 2.37 | 3.213 | 148 |
| C7—H7···N1 | 0.95 | 2.56 | 3.428 | 152 |
Data extracted from crystallographic information for 1-(6-Nitro-1H-indazol-1-yl)ethanone. researchgate.net
Aromatic stacking is a prominent feature in the crystal packing of planar heterocyclic systems like indazole. Both face-to-face (π-π stacking) and offset π-stacking interactions contribute significantly to the stabilization of the crystal lattice. In 1-(6-nitro-1H-indazol-1-yl)ethanone, π-stacking interactions associate the hydrogen-bonded layers into a three-dimensional network. researchgate.netresearchgate.netdoaj.org These interactions typically occur between the electron-rich indazole ring systems of adjacent molecules.
Similarly, the crystal structure of 1-(5-nitro-1H-indazol-1-yl)ethanone reveals that molecules are organized into paired ribbons through a combination of C—H···O interactions and offset π-stacking. The centroid-to-centroid distances in these interactions are indicative of significant attractive forces between the aromatic cores. In the 6-nitro isomer, a centroid-to-centroid distance of 3.892 Å has been reported for the stacking of indazole rings. researchgate.net
While not present in the parent compound, the introduction of halogen atoms onto the indazole scaffold provides an additional tool for crystal engineering through halogen bonding. In halogenated derivatives, such as 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one and 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, interactions involving the halogen atom play a critical role in the supramolecular assembly.
In these analogs, C—Br···π and C—Cl···π interactions have been observed, where the halogen atom on one molecule interacts with the electron cloud of the aromatic ring of a neighboring molecule. researchgate.net These directional interactions can effectively link molecular stacks or layers, adding another dimension of control over the crystal packing. For example, in the 3-chloro derivative, C—Cl···π(ring) interactions, in conjunction with offset π-stacking, help to form molecular stacks. researchgate.net
Formation of Higher-Order Assemblies
The cumulative effect of the aforementioned non-covalent interactions leads to the formation of well-defined, higher-order supramolecular structures.
The formation of dimeric motifs is a common feature in the solid-state structures of indazole derivatives. These dimers are often formed through centrosymmetric pairing of molecules via hydrogen bonds or π-stacking interactions. In the crystal structure of 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, adjacent molecules form head-to-head π-stacked dimers, which then associate into larger stacks.
The synergy between hydrogen bonding and π-stacking interactions frequently results in the formation of extended, polymer-like structures in one, two, or three dimensions. In 1-(6-nitro-1H-indazol-1-yl)ethanone, weak C—H···O and C—H···N hydrogen bonds create layers, and π-stacking interactions then link these layers to construct a complete three-dimensional network. researchgate.netdoaj.org Similarly, the crystal packing of 1-(5-nitro-1H-indazol-1-yl)ethanone features paired ribbons running along the a-axis direction. While complex polymeric networks are common, distinct helical arrangements have not been reported for these specific acetylated nitroindazole structures.
Design Principles for Supramolecular Architectures
The design of supramolecular architectures of indazole derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, and dipole-dipole interactions. The substituents on the indazole core, such as the nitro (-NO₂) and acetyl (-COCH₃) groups in 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, play a critical role in directing these interactions and dictating the final crystal packing.
Templated Assembly of Metal-Organic Complexes (e.g., Nanojars)
Currently, there is no specific research available describing the use of this compound as a ligand in the templated assembly of metal-organic complexes like nanojars. While various metal-organic frameworks (MOFs) utilizing imidazole (B134444) and nitro-substituted ligands have been synthesized for applications in sensing and catalysis, the participation of this specific indazole derivative in such supramolecular constructions has not been reported. nih.gov The indazole moiety, with its available nitrogen atoms, possesses the potential to coordinate with metal ions, suggesting that it could, in principle, serve as a building block for MOFs or other coordination polymers.
Influence of Substituents on Supramolecular Motifs
The supramolecular motifs of this compound are significantly influenced by its acetyl and nitro substituents. While the crystal structure of the 4-nitro isomer is not publicly documented, extensive data on its isomer, 1-(6-Nitro-1H-indazol-1-yl)ethanone, provides critical insights into the likely interactions. researchgate.net
The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its oxygen atoms can participate in various weak non-covalent interactions, such as C—H···O hydrogen bonds. researchgate.netresearchgate.net The acetyl group at the N1 position also contains a carbonyl oxygen that can act as a hydrogen bond acceptor. The planarity of the indazole ring system facilitates π–π stacking interactions, which are a common feature in the crystal packing of aromatic heterocycles.
In the crystal structure of the related 1-(6-Nitro-1H-indazol-1-yl)ethanone, the indazole moiety is essentially planar, with the acetyl group twisted only slightly out of this plane. researchgate.net The crystal packing is dominated by weak C—H···O and C—H···N hydrogen bonds, which link molecules into layers. These layers are further associated through π-stacking interactions to form a three-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar, yet distinct, supramolecular motifs, with the different position of the nitro group affecting the geometry of the hydrogen bonds and the overlap in the π-stacking.
Research on other nitro-indazole derivatives, such as (1H-indazol-1-yl)methanol compounds, shows a common motif where molecules form dimers through intermolecular O—H···N hydrogen bonds. nih.govacs.org This highlights the directing influence of the indazole nitrogen atoms in forming predictable supramolecular synthons. The electron-withdrawing nature of the nitro group generally enhances the strength of these interactions. nih.gov
Table 1: Crystallographic and Hydrogen Bond Data for the Analogous Compound 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8919 Å, b = 20.4831 Å, c = 11.2580 Å, β = 92.757° |
| Intermolecular Interactions | C—H···O, C—H···N, π–π stacking |
| Key Supramolecular Motif | Hydrogen-bonded layers parallel to the (102) plane, connected by π-stacking |
Chiral Resolution from Achiral Precursors in Solid-State
The compound this compound is an achiral molecule, meaning it does not have a stereocenter and is superimposable on its mirror image. The phenomenon of chiral resolution from achiral precursors in the solid state, also known as spontaneous resolution upon crystallization, occurs when an achiral molecule crystallizes in a chiral space group.
A survey of the Cambridge Crystallographic Database has shown that some unsubstituted 1H-indazoles can form chiral helices in the solid state. rsc.org However, there are no specific reports in the scientific literature of this compound undergoing such chiral resolution. The crystallization conditions and the specific intermolecular interactions directed by the nitro and acetyl groups would be the determining factors for such an event to occur. Without experimental evidence, it remains a theoretical possibility based on the behavior of some related heterocyclic systems.
Exploration of Biological Interactions and Target Identification Methodologies
Indazole Scaffold as a Privileged Structure in Molecular Recognition
The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govresearcher.lifeufrj.br The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as such a scaffold. nih.govpnrjournal.comnih.govresearchgate.net Its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs, underscores its importance in drug discovery. nih.govnih.govresearchgate.netrsc.org
The versatility of the indazole scaffold stems from its unique structural and electronic properties. The presence of two nitrogen atoms in the five-membered ring allows for a variety of interactions, including hydrogen bonding (as both donor and acceptor) and metal coordination. pnrjournal.comaustinpublishinggroup.com Furthermore, the bicyclic nature of the scaffold provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target specificity and potency. nih.govnih.gov This adaptability enables indazole derivatives to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govresearchgate.netresearchgate.netresearchgate.net
The table below highlights some examples of approved drugs that feature the indazole scaffold, demonstrating its broad therapeutic utility.
| Drug Name | Therapeutic Area | Target(s) |
| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit |
| Axitinib | Oncology | VEGFR |
| Niraparib | Oncology | PARP inhibitor |
| Benzydamine | Anti-inflammatory | Prostaglandin synthesis |
| Granisetron | Antiemetic | 5-HT3 receptor antagonist |
This table provides examples of drugs containing the indazole scaffold and is not an exhaustive list.
Genetic Interaction Studies for Target Elucidation
Genetic interaction studies provide an unbiased, in-vivo approach to identify the cellular targets of a compound. biorxiv.org The underlying principle is that the phenotypic effect of a bioactive compound can be enhanced or suppressed by specific genetic modifications, such as gene deletion or altered expression levels. biorxiv.org Comparing the cellular response to 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one in wild-type cells versus a library of mutant cells can reveal the gene products that are functionally related to the compound's mechanism of action. nih.gov
Systematic screening of gene knockout libraries, particularly in model organisms like Saccharomyces cerevisiae, is a powerful tool for target identification. nih.gov These screens can identify:
Hypersensitive Strains: Mutants that show increased sensitivity to the compound compared to the wild-type. This often occurs when a gene in the same pathway as the drug's target is deleted, creating a synthetic lethal interaction.
Resistant Strains: Mutants that are less sensitive to the compound. Resistance can arise if the deleted gene encodes the drug's direct target or a protein required for the compound's uptake or activation.
Gene-dosage based assays, such as haploinsufficiency profiling (HIP), involve screening a collection of heterozygous diploid deletion mutants. A reduced dosage (50% of the normal level) of the target protein can render the cells hypersensitive to an inhibitor of that protein.
In mammalian cells, where generating large-scale knockout libraries is more complex, RNA interference (RNAi) and antisense technology offer effective alternatives for systematic gene knockdown. nih.gov
RNA Interference (RNAi): High-throughput screens using libraries of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be performed to systematically silence thousands of genes. nih.govnih.gov By treating these knockdown cells with this compound, researchers can identify genes whose silencing either mimics the compound's effect or alters the cellular sensitivity to it, thereby pointing to the target pathway. plos.org
Antisense Technology: This approach uses short, synthetic single-stranded oligonucleotides (antisense oligonucleotides or ASOs) that are complementary to a specific mRNA sequence. lipid.orgazolifesciences.com Upon binding, the ASO can block the translation of the mRNA or trigger its degradation by RNase H, effectively reducing the expression of the target protein. azolifesciences.comnih.gov Like RNAi, ASOs can be used in a systematic manner to validate potential targets identified through other means. nih.gov
Phenotypic Screening and Follow-up Target Identification
Phenotypic screening represents an alternative discovery paradigm where compounds are initially screened for their ability to induce a desired change in cellular or organismal phenotype, without prior knowledge of the molecular target. pharmafeatures.com This approach is particularly valuable for identifying first-in-class molecules with novel mechanisms of action. nih.govnih.gov If this compound was identified through such a screen, the subsequent challenge is the deconvolution of its molecular target(s). researchgate.netdrughunter.com
The foundation of a successful phenotypic screen is a well-designed cell-based assay that recapitulates some aspect of a disease state. pharmafeatures.com The development of such assays for studying the perturbational effects of this compound involves several key steps:
Selection of a Relevant Cell System: Choosing a cell line or primary cell culture that is relevant to the biological context of interest.
Development of a Robust Phenotypic Readout: The readout must be quantifiable, reproducible, and amenable to high-throughput formats. Examples include changes in cell morphology (analyzed by high-content imaging), modulation of a reporter gene, inhibition of cell proliferation, or altered expression of specific biomarkers. arxiv.org
Assay Validation: The assay is validated using known positive and negative control compounds to ensure a sufficient signal window and statistical robustness, often measured by the Z'-factor.
Once a compound like this compound is identified as a hit in a phenotypic screen, a variety of follow-up studies are initiated to identify its target. These can include affinity chromatography using a modified version of the compound, thermal shift assays performed on whole-cell lysates (CETSA), or transcriptional profiling to see which gene expression signatures are induced by the compound. nih.govdrughunter.com
Analysis of Cellular Phenotypes in Response to Compound Exposure
The initial exploration of a compound's biological effects often involves observing its impact on cellular phenotypes. This phenotypic screening can reveal the compound's influence on cell health, proliferation, morphology, and specific cellular pathways. While direct studies on "this compound" are not extensively documented in publicly available literature, the broader class of nitroindazole derivatives has been investigated for various biological activities, suggesting potential phenotypic effects to investigate for this specific compound.
For instance, various nitroindazole derivatives have demonstrated antiproliferative activity against cancer cell lines. rsc.orgnih.govresearchgate.net A hypothetical analysis of "this compound" would therefore likely involve treating a panel of cancer cell lines with the compound and assessing various phenotypic outcomes.
Key Phenotypic Readouts could include:
Cell Viability and Proliferation: Assays such as MTT or resazurin (B115843) reduction would quantify the compound's effect on cell metabolic activity, indicating cytotoxicity or cytostatic effects.
Apoptosis Induction: Changes in nuclear morphology (e.g., chromatin condensation), activation of caspases, and alterations in the expression of apoptosis-related proteins like Bax and Bcl-2 would be indicative of programmed cell death. rsc.orgresearchgate.net
Cell Cycle Arrest: Flow cytometry analysis of DNA content would reveal if the compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M).
Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis, which can be measured using fluorescent dyes. rsc.orgresearchgate.net
Reactive Oxygen Species (ROS) Production: The nitro group in the indazole ring suggests a potential for inducing oxidative stress. nih.gov Cellular ROS levels can be quantified to explore this mechanistic aspect. rsc.orgresearchgate.net
Cell Migration and Invasion: For cancer-related studies, wound-healing assays and transwell invasion assays could determine the compound's impact on metastatic potential. rsc.orgresearchgate.net
These phenotypic analyses provide crucial initial data that can guide further mechanistic studies and hypothesis-driven research to identify the molecular targets of "this compound".
Structure-Activity Relationship (SAR) Studies: Methodological Considerations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For "this compound," SAR studies would involve the synthesis and biological evaluation of a series of analogues to identify key structural features responsible for its activity and to optimize its properties.
Rational Design of Analogues for SAR Exploration
The rational design of analogues of "this compound" would be guided by systematic modifications of its core structure. The indazole ring, the nitro group, and the acetyl substituent each offer opportunities for chemical modification.
Potential Modifications for Analogue Design:
Modification of the Indazole Core:
Position of the Nitro Group: The mutagenic activity of nitro-substituted heterocycles can be influenced by the position of the nitro group. nih.gov Synthesizing isomers with the nitro group at other positions (e.g., 5-, 6-, or 7-position) would be a key initial step.
Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) on the benzene portion of the indazole ring could modulate lipophilicity, electronic properties, and steric interactions with a biological target.
Modification of the N1-Substituent:
Altering the Acetyl Group: The acetyl group could be replaced with other acyl groups of varying chain lengths and branching to probe the size and nature of the binding pocket.
Replacement of the Acyl Moiety: The entire acetyl group could be substituted with other functionalities, such as alkyl chains, aryl groups, or more complex heterocyclic systems, to explore a wider chemical space.
Bioisosteric Replacement of the Nitro Group: The nitro group is a key feature, but it can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) could help to determine the importance of its electronic and steric properties for biological activity while potentially improving the compound's safety profile.
The synthesis of these analogues would likely follow established synthetic routes for N-acylation of indazoles.
Correlating Structural Modifications with Biological Modulations
Once a library of analogues is synthesized, they would be subjected to a battery of biological assays, similar to those described in the phenotypic analysis section. The resulting data would then be analyzed to establish correlations between specific structural changes and their impact on biological activity.
For example, a study on 5-nitroindazole (B105863) derivatives demonstrated that the introduction of hydrophilic fragments at position 1 of a 2-benzyl-5-nitroindazolin-3-one core improved the selectivity profile for antileishmanial activity. nih.gov Similarly, for "this compound" analogues, changes in activity with modifications to the N1-acetyl group would provide insights into the requirements of the target's binding site.
A hypothetical SAR table for analogues of "this compound" might look like this:
| Compound | R1 (N1-substituent) | R2 (Indazole Ring) | Biological Activity (e.g., IC50 in µM) |
| Parent | -C(O)CH3 | 4-NO2 | [Activity Value] |
| Analogue 1 | -C(O)CH2CH3 | 4-NO2 | [Activity Value] |
| Analogue 2 | -C(O)Ph | 4-NO2 | [Activity Value] |
| Analogue 3 | -C(O)CH3 | 5-NO2 | [Activity Value] |
| Analogue 4 | -C(O)CH3 | 4-Cl | [Activity Value] |
By analyzing such data, medicinal chemists can build a model of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Computational and Chemoinformatic Tools in Target Identification
In the absence of a known biological target for "this compound," computational and chemoinformatic approaches offer powerful tools for target prediction, a process often referred to as "target fishing" or "in silico target identification." mdpi.comnih.gov
Protein Database Screening and Candidate Target Identification
Protein database screening involves computationally assessing the likelihood of a small molecule binding to a large number of known protein structures. This can be achieved through several methods:
Molecular Docking: This structure-based approach involves predicting the preferred orientation of the compound when bound to a protein target. nih.gov The 3D structure of "this compound" would be docked against a library of protein structures (e.g., from the Protein Data Bank), and scoring functions would be used to rank the potential targets based on the predicted binding affinity.
Pharmacophore-Based Screening: If a set of active compounds with a similar mechanism of action is known, a pharmacophore model can be generated to represent the key features required for activity. This model can then be used to search databases for proteins that have binding sites complementary to the pharmacophore.
Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often have similar biological targets. mdpi.com The structure of "this compound" can be used as a query to search chemical databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity. The annotated targets of these similar compounds then become candidate targets for the query molecule.
These screening methods can generate a list of potential protein targets that can then be prioritized for experimental validation.
Artificial Intelligence (AI) and Machine Learning in Target Discovery
The application of AI and machine learning (ML) is revolutionizing drug discovery, including target identification. mdpi.com These approaches can analyze vast and complex datasets to identify patterns that are not apparent to human researchers.
AI/ML-based methodologies for target prediction include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: While traditionally used for optimizing activity against a known target, QSAR models can also be developed for target prediction. If bioactivity data for a range of compounds against multiple targets is available, models can be trained to predict the likely targets of a new compound based on its chemical structure.
Deep Learning and Neural Networks: Deep learning models, particularly graph convolutional networks, can learn representations of molecular structures directly from the graph of atoms and bonds. nih.gov These models can be trained on large datasets of known drug-target interactions to predict novel interactions for compounds like "this compound".
Transcriptomic Data Analysis: The gene expression changes in cells treated with a compound (its transcriptomic signature) can be compared to a database of signatures from compounds with known mechanisms of action or from genetic perturbations (e.g., gene knockouts or overexpression). A match can suggest a similar mechanism and therefore a likely target.
The integration of these computational approaches with experimental data provides a powerful workflow for identifying and validating the biological targets of novel compounds, thereby accelerating the drug discovery process.
Applications in Advanced Materials Science
Integration of Indazole Motifs in Functional Materials
The incorporation of indazole motifs is a promising strategy for creating functional materials with tailored properties. researchgate.net The rigid, planar structure of the indazole ring system, combined with the ability to introduce various functional groups, allows for the fine-tuning of the material's characteristics. nih.gov Indazole-containing compounds have been explored for their potential as electronically active materials, where the nitrogen-containing heterocyclic system plays a crucial role in their electronic behavior. researchgate.net
The presence of the nitro group and the acetyl group in "1-(4-Nitro-1H-indazol-1-yl)ethan-1-one" suggests its potential for integration into materials where electron-withdrawing characteristics are desired. These functional groups can influence the molecule's polarity, reactivity, and intermolecular interactions, which are critical factors in the design of functional materials. lookchem.com For instance, the nitro group can enhance the electron-accepting properties of the indazole core, making it suitable for applications in organic electronics.
Research into related heterocyclic compounds has demonstrated that their integration into larger molecular frameworks, such as metal-organic frameworks (MOFs), can lead to materials with applications in gas storage, catalysis, and sensing. nih.gov The ability of the nitrogen atoms in the indazole ring to coordinate with metal ions opens up possibilities for the development of novel coordination polymers and hybrid materials. nih.gov
Development of New Polymers and Dyes
Indazole derivatives have shown potential in the synthesis of novel polymers and dyes. mdpi.commdpi.com The aromatic nature of the indazole ring can be exploited to create polymers with high thermal stability and specific electronic properties. The functional groups attached to the indazole core can be modified to allow for polymerization or to impart color.
The conversion of dye molecules into polymerizable derivatives is a known strategy for creating colored polymers with enhanced durability and processability. mdpi.com While specific research on using "this compound" as a precursor for polymers or dyes is not yet available, its structure contains features that are amenable to such applications. The acetyl group, for example, could potentially be a site for further chemical modification to introduce a polymerizable moiety.
In the realm of dyes, the chromophoric system of the nitro-substituted indazole ring could be harnessed to develop new colorants. The position of the nitro group on the benzene (B151609) ring of the indazole scaffold can significantly influence the electronic transitions and thus the color of the resulting dye. lookchem.com The synthesis of azo dyes, a major class of synthetic colorants, often involves heterocyclic amines, and indazole derivatives can serve as such precursors. mdpi.com
Exploration of Optical and Electrical Properties for Material Applications
The optical and electrical properties of indazole derivatives are a key area of investigation for their application in advanced materials. acs.org The unique electronic structure of the indazole ring system gives rise to interesting photophysical behaviors, including fluorescence and phosphorescence. rsc.orgresearchgate.net These properties are highly dependent on the nature and position of substituents on the indazole core.
Donor-acceptor type chromophores based on indazole have been synthesized, exhibiting tunable emission properties in both solution and solid states. researchgate.net These materials show solvatochromic emission, meaning their emission color changes with the polarity of the solvent, which is a desirable property for sensing applications. researchgate.net The "this compound" molecule, with its electron-withdrawing nitro group, could potentially be a component of such donor-acceptor systems.
From an electrical perspective, imidazole (B134444) derivatives, which share structural similarities with indazoles, have been studied for their influence on the dielectric and energy storage performance of epoxy materials. researchgate.net The incorporation of these nitrogen-containing heterocycles can affect properties such as dielectric constant, volume resistivity, and breakdown strength. researchgate.net This suggests that indazole derivatives like "this compound" could be explored as components in dielectric materials for electronic applications.
Luminescent Properties of Indazole Derivatives
A significant area of interest in the materials science of indazoles is their luminescent properties. rsc.orgresearchgate.net Researchers have successfully developed multi-luminescent fluorophores from 1H-indazole derivatives with tunable emission spanning from the blue-green to the orange-red part of the spectrum. researchgate.netconsensus.app These "Indazo-Fluors" exhibit intramolecular charge transfer, which is responsible for their interesting optical properties. researchgate.net
Furthermore, 3-keto-indazole derivatives have been shown to exhibit multi-colored phosphorescence, with emission colors (blue, green, or red) dependent on the substituents. rsc.org Some of these derivatives have even demonstrated room-temperature phosphorescence when dispersed in a suitable matrix. rsc.org This property is particularly valuable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The potential luminescent properties of "this compound" would be influenced by the presence of the nitro group, which is often a fluorescence quencher. However, its effect on phosphorescence could be different and warrants investigation. The broader research on luminescent indazoles indicates a promising avenue for the exploration of this specific compound and its derivatives in the development of new photofunctional materials. rsc.orgresearchgate.net
Data Tables
Table 1: Potential Applications of Indazole Derivatives in Materials Science
| Application Area | Potential Role of Indazole Motif | Relevant Properties |
| Functional Materials | Building block for electronically active materials | Electron-donating/accepting character, thermal stability, coordination ability |
| Polymers | Monomer precursor for high-performance polymers | Aromatic structure, sites for polymerization |
| Dyes | Core chromophore for synthetic colorants | Extended π-conjugation, tunable electronic transitions |
| Optical Materials | Active component in luminescent materials (fluorophores, phosphors) | Fluorescence, phosphorescence, solvatochromism |
| Electronic Materials | Additive or core component in dielectric materials | Dielectric constant, breakdown strength, charge transport properties |
Table 2: Influence of Substituents on the Properties of Indazole Derivatives
| Substituent | Potential Effect on Properties | Example Application |
| Nitro Group (-NO2) | Electron-withdrawing, potential fluorescence quenching | Component in donor-acceptor chromophores, electronically active materials |
| Acetyl Group (-COCH3) | Can be a site for further functionalization | Precursor for polymerizable monomers |
| Keto Group (=O) | Can promote phosphorescence | Room-temperature phosphorescent materials for OLEDs |
| Aryl Amines | Electron-donating, can enhance fluorescence | Brightly fluorescent dyes and sensors |
Future Directions and Emerging Research Avenues
Expanding Synthetic Methodologies for Complex Indazole Architectures
While the synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one can be achieved through established methods, the broader field of indazole synthesis is continually evolving. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies to access complex indazole architectures. This includes the use of transition-metal-catalyzed cross-coupling reactions and C-H activation techniques to introduce a wider array of functional groups onto the indazole core. numberanalytics.comnumberanalytics.com The development of novel catalytic systems will be crucial for achieving greater control over regioselectivity and stereoselectivity, enabling the synthesis of novel derivatives with potentially enhanced properties. numberanalytics.com Furthermore, the exploration of green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, is an emerging trend in heterocyclic chemistry that will undoubtedly impact the future synthesis of indazole derivatives. numberanalytics.comnumberanalytics.com
Advanced Characterization Techniques for Dynamic Systems
A comprehensive understanding of the structure-property relationships of this compound necessitates the application of advanced characterization techniques. While standard spectroscopic methods provide foundational structural information, more sophisticated techniques can offer deeper insights into the molecule's dynamic behavior and interactions. Advanced NMR techniques, such as two-dimensional (2D) NMR (COSY, HSQC, HMBC), can provide unambiguous assignments of proton and carbon signals, which is particularly valuable for complex heterocyclic systems. malvernpanalytical.comastrazeneca.commetabolon.com These methods are instrumental in elucidating the precise connectivity and spatial relationships of atoms within the molecule. Furthermore, techniques like X-ray crystallography are invaluable for determining the solid-state conformation and intermolecular interactions, providing a detailed picture of the molecule's three-dimensional structure. For studying dynamic processes, such as conformational changes or interactions with biological macromolecules, techniques like temperature-dependent NMR and specialized mass spectrometry methods will be instrumental.
Integration of Multi-Omics Data in Biological Interaction Studies
To fully elucidate the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. technologynetworks.comacs.orgmdpi.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by the compound within a biological system. drugdiscoveryonline.com By analyzing these comprehensive datasets, researchers can identify the specific cellular pathways and networks that are perturbed by the compound, moving beyond a single target to understand its system-wide effects. technologynetworks.comdrugdiscoveryonline.com For instance, if this compound is investigated as a potential therapeutic agent, multi-omics can help in identifying biomarkers for efficacy and potential off-target effects. acs.org This integrated approach is becoming increasingly central to drug discovery and will be vital for understanding the complex biological interactions of novel chemical entities like this compound. technologynetworks.com
Development of Novel Computational Prediction Models
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For this compound, the development of novel computational prediction models can guide the design of new derivatives with improved properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of indazole derivatives with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. malvernpanalytical.comontosight.ai Molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of the compound to specific protein targets, providing insights into its mechanism of action at a molecular level. malvernpanalytical.comsmu.edu Furthermore, the application of machine learning and artificial intelligence in drug discovery is a rapidly growing field that can be leveraged to build more accurate and predictive models for a wide range of properties, from bioactivity to physicochemical characteristics like solubility and toxicity. malvernpanalytical.comsmu.edu
Exploration of New Material Applications
The unique electronic properties conferred by the nitro group and the indazole core suggest that this compound and related compounds could have applications in materials science. Heterocyclic compounds are increasingly being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-withdrawing nature of the nitro group can influence the electronic energy levels of the molecule, a key parameter in the design of such materials. Future research could involve the synthesis and characterization of polymers or co-crystals incorporating the 4-nitroindazole moiety to investigate their optical and electronic properties. The development of new materials with tailored properties is a key area of modern chemistry, and the exploration of indazole derivatives in this context represents a promising avenue for future research. nih.gov
Interdisciplinary Research in Indazole Chemistry
The full potential of this compound and the broader class of indazole derivatives will be realized through interdisciplinary research. Collaborations between synthetic organic chemists, medicinal chemists, computational chemists, biologists, and materials scientists are essential for a comprehensive approach to discovery and development. For example, the design and synthesis of novel derivatives by organic chemists can be guided by the predictions of computational models and the insights from biological screening. Similarly, the exploration of new material applications will require the expertise of materials scientists to characterize and fabricate devices. Fostering these interdisciplinary collaborations will be key to unlocking the full scientific and technological potential of indazole chemistry in the years to come.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nitration of 1H-indazole followed by acetylation. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position of indazole. Monitor regioselectivity via TLC and HPLC .
- Acetylation : React with acetyl chloride in anhydrous dichloromethane (DCM) using a Lewis acid catalyst (e.g., AlCl₃) under nitrogen. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol for high purity (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, acetyl at N1). Compare chemical shifts with DFT-calculated values to resolve ambiguities .
- FT-IR : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches. Use KBr pellets and baseline correction for accuracy .
- Mass Spectrometry (EI-MS) : Validate molecular ion ([M]⁺ at m/z 219) and fragmentation patterns (e.g., loss of NO₂ or acetyl groups) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Cool crystals to 100 K to minimize thermal motion .
- Structure Solution : Apply SHELXT for space group determination (e.g., triclinic P1) and SHELXL for refinement. Key parameters:
| Parameter | Value |
|---|---|
| a | 7.38 Å |
| b | 8.01 Å |
| c | 11.29 Å |
| α | 77.95° |
| β | 77.41° |
| γ | 84.47° |
- Validation : Check for R-factor convergence (<0.05) and electron density maps to confirm nitro/acetyl orientations .
Q. How should researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations (e.g., Gaussian 16) with explicit solvent models (e.g., DMSO or CDCl₃) to match experimental conditions .
- Dynamic Effects : Consider tautomerism or conformational flexibility using molecular dynamics (MD) simulations (e.g., AMBER).
- Error Analysis : Cross-validate with alternative methods like COSY or HSQC to assign overlapping signals .
Q. What strategies improve the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at –20°C in amber vials under argon .
- Photodegradation : Use UV-vis spectroscopy to assess nitro group sensitivity. Add antioxidants (e.g., BHT) in solution phases .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or nitroreductases). Parameterize nitro and acetyl groups for accurate scoring .
- ADMET Profiling : Predict pharmacokinetics via SwissADME. Key metrics: LogP (~2.1), bioavailability score (0.55), and nitro-related toxicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
